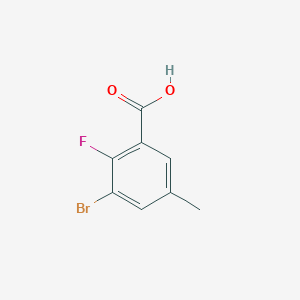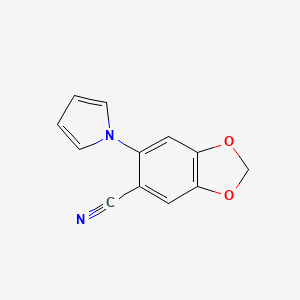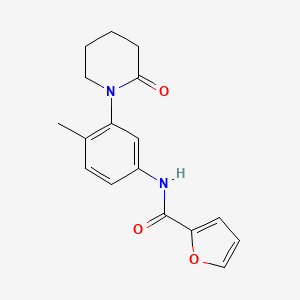![molecular formula C19H18N2O5S B2838077 methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2097914-93-5](/img/structure/B2838077.png)
methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s likely that it undergoes reactions common to compounds with similar functional groups. For instance, the furan ring might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthetic Applications
Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate has been utilized in various synthetic chemical processes. For example, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a compound with structural similarities, has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions. This process involves a highly stereoselective α-C-alkylation with alkyl bromides, followed by displacement of the sulfinyl group by an OH or a Cl under specific conditions. The sulfinyl auxiliary in this process can be effectively regenerated and recycled, highlighting its potential for sustainable chemical synthesis (Volonterio, Bravo, & Zanda, 2002).
Antimicrobial Applications
The compound and its derivatives have shown potential in antimicrobial applications. Novel hybrids of sulfonamide carbamates, for instance, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives displayed significant activity against tested bacteria, indicating their potential as antimicrobial agents. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) have been conducted to understand their efficacy (Hussein, 2018).
Catalytic Applications
In the field of catalysis, various carbamate derivatives have been explored for their potential use. For example, 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, two novel, mild, and biological-based nano organocatalysts with urea moiety, were synthesized and fully characterized. These catalysts were used in the synthesis of various compounds under mild and solvent-free conditions, demonstrating their applicability in green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Corrosion Inhibition
Research has also been conducted on the corrosion inhibition properties of carbamate compounds. For instance, methyl carbamate was studied for its interaction and corrosion inhibition properties on copper metal in acidic conditions. The study provided insights into the mechanism of corrosion inhibition, highlighting the potential application of carbamate compounds in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).
Propriétés
IUPAC Name |
methyl N-[4-[[4-(furan-3-yl)phenyl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-19(22)21-17-6-8-18(9-7-17)27(23,24)20-12-14-2-4-15(5-3-14)16-10-11-26-13-16/h2-11,13,20H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIJIFCEFUBOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
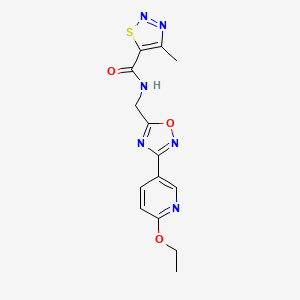
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
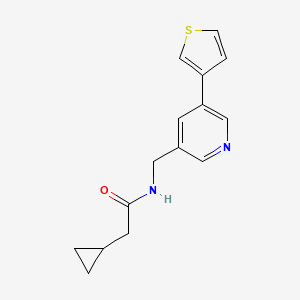
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
